

# Synthesis Pathway of Oseltamivir (Tamiflu®): A Technical Guide

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This guide provides an in-depth overview of the synthesis of Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, a critical antiviral medication for the treatment of influenza A and B.[1] The focus is on the well-established industrial synthesis route starting from the natural product (-)-shikimic acid, which is commercially harvested from Chinese star anise (Illicium anisatum).[2][3] This pathway is a cornerstone of medicinal and process chemistry, notable for its stereochemical complexity and the evolution of its synthetic strategy.

The Oseltamivir molecule possesses three stereocenters, making precise stereochemical control essential during synthesis. The commercially produced isomer is just one of eight possible stereoisomers.[2] The industrial process, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, has been the subject of extensive research to improve efficiency and mitigate safety concerns, particularly regarding the use of azide reagents.

# The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir predominantly relies on a multi-step synthesis starting from (-)-shikimic acid. This route, while highly optimized for large-scale production, involves hazardous azide intermediates, which has prompted significant research into alternative, azide-free pathways. The overall yield from (-)-shikimic acid is approximately 17-22%.







A pivotal sequence in this synthesis involves the transformation of a protected shikimic acid derivative into a key epoxide intermediate. This epoxide is then opened with an azide nucleophile to install the crucial C5-amino group precursor. Subsequent steps involve reduction of the azide, acetylation, and formation of the final phosphate salt.

### **Quantitative Data Summary**

The following table summarizes the key stages and reported yields for a practical, laboratory-scale synthesis of Oseltamivir Phosphate from (-)-shikimic acid.



Step	Transformatio n	Key Reagents	Product	Yield (%)
1	Esterification	Ethanol, Thionyl Chloride	Ethyl Shikimate	High
2	Trimesylation	Methanesulfonyl Chloride, Triethylamine, DMAP	Trimesylate Intermediate	93%
3	Aziridination	Sodium Azide, Ammonium Chloride	Aziridine Intermediate	-
4	Acetonide Formation	2,2- Dimethoxypropa ne, Acetone, p- TsOH	Protected Aziridine	-
5	Aziridine Opening	3-Pentanol, Boron Trifluoride Etherate	Amino Ether Intermediate	-
6	Azide Reduction	H <sub>2</sub> , Pd/C	Diamine Intermediate	-
7	Selective Acylation	Acetic Anhydride	Oseltamivir (Free Base)	-
8	Salt Formation	Phosphoric Acid	Oseltamivir Phosphate	-
Overall	(-)-Shikimic Acid to Oseltamivir Phosphate	~47%		

Note: Yields for intermediate steps can vary. The overall yield of ~47% is reported for an optimized, shorter 8-step synthesis. The original industrial synthesis is longer, comprising around 10-12 steps with an overall yield of about 30%.



# **Experimental Protocols**

Detailed methodologies for two critical transformations in the synthesis are provided below. These protocols are adapted from established literature and are intended for research purposes.

### **Formation of the Trimesylate Intermediate**

This protocol describes the conversion of ethyl shikimate to its trimesylated derivative, activating the hydroxyl groups for subsequent nucleophilic substitution.

#### Materials:

- Ethyl Shikimate
- Methanesulfonyl Chloride (MsCl)
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Ethyl Acetate (EtOAc)

#### Procedure:

- Dissolve ethyl shikimate in ethyl acetate in a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (5 equivalents) to the solution, followed by a catalytic amount of DMAP.
- Slowly add methanesulfonyl chloride (4.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude trimesylate product.
- The product can be purified by crystallization to achieve high purity (93% yield reported).

### **Azide-Mediated Epoxide Ring Opening**

This procedure details the introduction of the azide functionality, which serves as a precursor to the C5-amino group in Oseltamivir. This step is a classic example of nucleophilic ring-opening of an epoxide.

#### Materials:

- Epoxide Intermediate (derived from the shikimic acid backbone)
- Sodium Azide (NaN₃)
- Ammonium Chloride (NH<sub>4</sub>Cl)
- Ethanol (EtOH)
- Water
- Ethyl Acetate (EtOAc)

#### Procedure:

- Dissolve the epoxide intermediate in ethanol in a round-bottom flask.
- In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.



- Add the aqueous azide solution to the ethanolic solution of the epoxide.
- Heat the reaction mixture to reflux and monitor for completion by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the remaining aqueous residue multiple times with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent to obtain the crude azido alcohol product.
- Purify the product using flash column chromatography to isolate the desired regioisomer.

### **Visualizations**

## Oseltamivir Synthesis Pathway from Shikimic Acid

The following diagram illustrates the core transformations in the industrial synthesis of Oseltamivir, starting from (-)-shikimic acid.



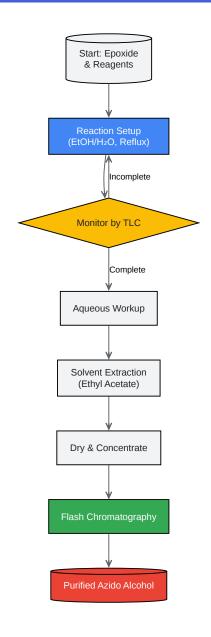
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Caption: Key transformations in the Roche synthesis of Oseltamivir.

# **Experimental Workflow for Azide Chemistry**

This diagram outlines the general laboratory workflow for the crucial azide-mediated ringopening step, emphasizing safety and purification.





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Caption: Workflow for the azide-mediated epoxide ring-opening.

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